molecular formula C5H7N3OS B2447510 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one CAS No. 19804-00-3

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one

Cat. No. B2447510
CAS RN: 19804-00-3
M. Wt: 157.19
InChI Key: XLYWXDGAZVJZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one, also known as AMPSO, is a heterocyclic compound that is widely used in scientific research. It belongs to the class of pyrimidines and has a molecular formula of C6H8N4OS. AMPSO is a white to off-white powder that is soluble in water and has a melting point of 210-214°C.

Mechanism Of Action

The mechanism of action of 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is not well understood. However, it is believed to act as a proton acceptor and donor, which allows it to maintain a stable pH in solution. 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one has been shown to have a pKa of 7.2, which makes it an effective buffer in the physiological pH range.

Biochemical And Physiological Effects

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one has been shown to have minimal biochemical and physiological effects. It is non-toxic and does not interfere with enzyme activity or protein function. 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one has been shown to have a low affinity for biological membranes, which makes it an ideal buffer for experiments that require the use of membrane-bound proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one as a buffer in lab experiments is its ability to maintain a stable pH over a wide range of temperatures and concentrations. It is also easy to prepare and has a low cost. However, one limitation of using 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is its limited solubility in some organic solvents. It is also not recommended for experiments that require a pH below 6.5 or above 8.5.

Future Directions

There are several future directions for the use of 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one in scientific research. One area of interest is the development of new methods for synthesizing 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one with higher yields and purity. Another direction is the use of 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one in the study of membrane-bound proteins and their interactions with other molecules. Additionally, 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one could be used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.

Synthesis Methods

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one can be synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with thiourea in the presence of a base such as potassium hydroxide. The reaction takes place in ethanol and the product is obtained by filtration and recrystallization. The yield of 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is typically around 70%.

Scientific Research Applications

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a stable pH. 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one has been used as a buffer in the study of protein folding, enzyme kinetics, and DNA sequencing. It is also used as a reagent in the synthesis of other compounds such as pyrimidine nucleosides and sulfonamides.

properties

IUPAC Name

6-amino-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYWXDGAZVJZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one

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